molecular formula C14H21FN2O3 B2486916 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2320574-22-7

1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Cat. No.: B2486916
CAS No.: 2320574-22-7
M. Wt: 284.331
InChI Key: KCWMJTUILDWSDN-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxy-methoxy-methylbutyl chain, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 2-hydroxy-4-methoxy-2-methylbutylamine to form the corresponding amine derivative. This intermediate is then reacted with isocyanate to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea moiety may produce primary or secondary amines.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
  • 1-[(4-Bromophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
  • 1-[(4-Methylphenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in crossing biological membranes and interacting with target proteins.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O3/c1-14(19,7-8-20-2)10-17-13(18)16-9-11-3-5-12(15)6-4-11/h3-6,19H,7-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWMJTUILDWSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)NCC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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